![molecular formula C20H20N8O B2411555 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2309796-06-1](/img/structure/B2411555.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Notably, compound 2e demonstrated superior antibacterial activity, comparable to the first-line agent ampicillin .
- While not explicitly studied for this compound, related triazolo[4,3-b]pyrazine derivatives have shown antiproliferative activities against cancer cell lines such as A549, Bewo, and MCF-7 .
- Fused-triazole compounds have been explored as thermostable energetic materials. Although not directly tested for our compound, similar structures have exhibited good thermal stability and insensitivity properties .
- Investigating the crystal structure of our compound could provide valuable insights into its properties .
Antibacterial Activity
Antitumor Properties
Energetic Materials
Crystallography and Weak Interactions
Anticancer and Antimicrobial Leads
Mechanism of Action
Target of Action
The primary target of the compound N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is the cell division protein ZipA . This protein is essential for cell division and stabilizes the FtsZ protofilaments by cross-linking them . It also serves as a cytoplasmic membrane anchor for the Z ring .
properties
IUPAC Name |
N,5-dimethyl-1-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-14-17(10-22-28(14)15-6-4-3-5-7-15)20(29)25(2)16-11-26(12-16)19-9-8-18-23-21-13-27(18)24-19/h3-10,13,16H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNKDSGQAWOWRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide |
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